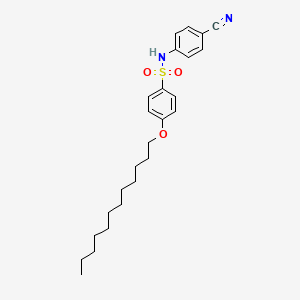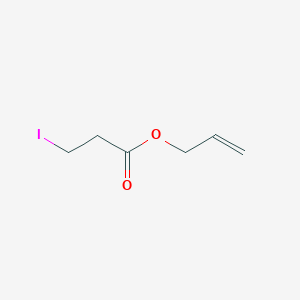![molecular formula C13H9N B14314181 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile CAS No. 111689-61-3](/img/structure/B14314181.png)
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile is a complex organic compound that belongs to the class of cyclobutanes fused with naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile typically involves a series of photochemical reactions. One common method involves the irradiation of naphthalene-1,2-dione monoacetals in the presence of alkynes. The reaction is carried out under specific conditions, such as using hex-1-yne as both the reaction partner and solvent, and irradiating at a wavelength of 350 nm . The resulting product is then subjected to acidic hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of photochemical synthesis and subsequent hydrolysis can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce different alcohols or amines.
Aplicaciones Científicas De Investigación
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying photochemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mecanismo De Acción
The mechanism of action of 2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile involves its interaction with molecular targets through its functional groups. The carbonitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2a,8b-Dihydrocyclobuta[a]naphthalene-3,4-diones: These compounds share a similar cyclobutane-naphthalene structure but differ in their functional groups.
Cyclobuta[3,4]cyclobuta[1,2-b]naphthalene: Another structurally related compound with different substituents.
Uniqueness
2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile is unique due to its specific carbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where the carbonitrile functionality is essential.
Propiedades
Número CAS |
111689-61-3 |
|---|---|
Fórmula molecular |
C13H9N |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2a,8b-dihydrocyclobuta[a]naphthalene-6-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-9-1-5-13-11(7-9)3-2-10-4-6-12(10)13/h1-7,10,12H |
Clave InChI |
KZINYAFVZRMJHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C1C=CC3=C2C=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


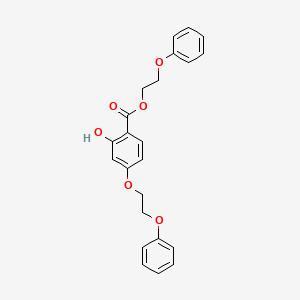
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
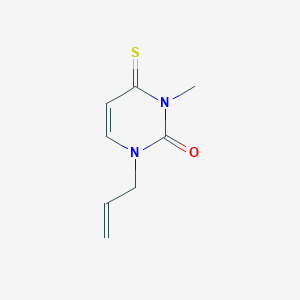
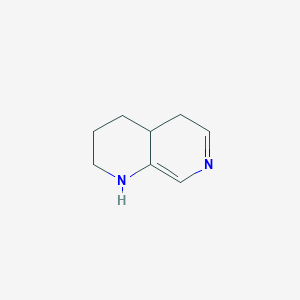
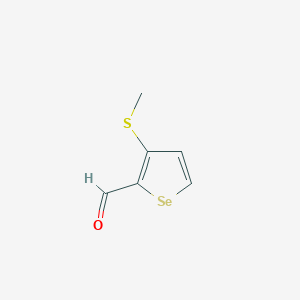
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
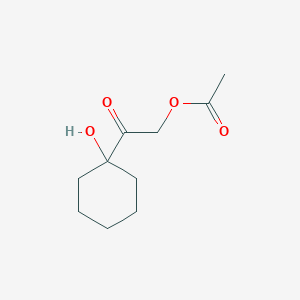
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
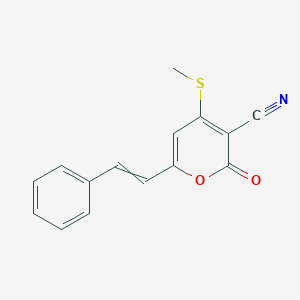
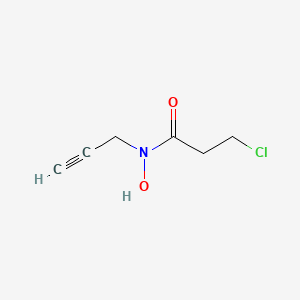
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
